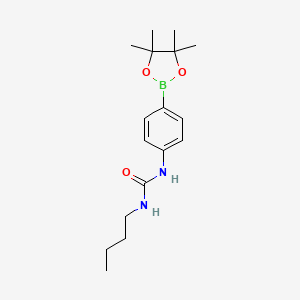

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary name reflects the urea backbone with specific substitution patterns at the nitrogen atoms. Alternative systematic names documented in chemical databases include 4-(3-Butylureido)phenylboronic acid, pinacol ester, and N-butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. These naming variations arise from different approaches to describing the molecule's structure, with some emphasizing the boronic acid functionality while others focus on the urea framework.

The compound's nomenclature complexity stems from its multifunctional nature, requiring careful consideration of functional group priority according to International Union of Pure and Applied Chemistry rules. The dioxaborolane ring system represents a protected form of boronic acid, commonly referred to as a pinacol ester, which influences both the naming convention and the molecule's chemical behavior. Chemical abstracts service has assigned the unique identifier 850567-59-8 to this compound, ensuring unambiguous identification across scientific literature and commercial databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₇BN₂O₃ accurately describes the atomic composition of 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, with a precisely calculated molecular weight of 318.22 grams per mole. This molecular weight determination has been confirmed through multiple analytical techniques and appears consistently across various chemical databases and certificate of analysis documents. The presence of boron within the molecular framework represents a distinctive feature that influences both the compound's reactivity and its analytical characterization methods.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₇BN₂O₃ | |

| Molecular Weight | 318.22 g/mol | |

| Carbon Atoms | 17 | |

| Hydrogen Atoms | 27 | |

| Boron Atoms | 1 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 3 |

The elemental composition analysis reveals a balanced distribution of atoms that contributes to the compound's stability and reactivity profile. The carbon-to-hydrogen ratio indicates a moderately saturated organic framework, while the presence of heteroatoms including boron, nitrogen, and oxygen provides multiple sites for chemical interaction and transformation. The molecular weight falls within an optimal range for pharmaceutical applications, allowing for adequate bioavailability while maintaining structural complexity necessary for selective biological interactions.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic data for 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is limited in the available literature, the compound exhibits solid-state properties consistent with crystalline organic materials. The compound appears as a white solid with defined melting point characteristics, indicating ordered molecular packing in the crystal lattice. Certificate of analysis data confirms the solid nature of the material with a melting point of 208.3 degrees Celsius, suggesting strong intermolecular interactions within the crystal structure.

The crystalline form stability appears to be influenced by hydrogen bonding interactions involving the urea functional group, which commonly forms dimeric structures through complementary hydrogen bonding patterns. The dioxaborolane ring system likely contributes additional stabilization through van der Waals interactions and possible boron-oxygen coordination effects. Storage recommendations at 2-8 degrees Celsius indicate moderate thermal stability of the crystalline form, which is typical for boronic acid derivatives that may undergo hydrolysis or rearrangement at elevated temperatures.

Limited crystallographic analysis suggests that the molecular packing arrangement accommodates the bulky tetramethyl-dioxaborolane substituent while maintaining efficient space filling within the crystal lattice. The phenyl ring system likely adopts a planar conformation that facilitates π-π stacking interactions between adjacent molecules, contributing to overall crystal stability and the observed melting point characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, with certificate of analysis data confirming that proton nuclear magnetic resonance spectra conform to the expected structural assignments. The compound exhibits characteristic spectroscopic signatures that distinguish it from related structures and confirm the presence of all functional groups. Purity assessment through proton nuclear magnetic resonance integration indicates 98.0% purity, demonstrating the high quality achievable in synthetic preparation.

The nuclear magnetic resonance spectral analysis reveals distinct resonance patterns corresponding to the butyl chain, aromatic protons, urea NH protons, and the characteristic tetramethyl substituents of the dioxaborolane ring. Related compounds in the literature show similar spectroscopic patterns, with boron-11 nuclear magnetic resonance spectroscopy providing additional confirmation of the boronic ester functionality. The chemical shifts observed for the dioxaborolane methyl groups typically appear around 1.32 parts per million, while aromatic protons show characteristic downfield shifts consistent with electron-withdrawing effects of the boronic ester substituent.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 318 corresponds precisely to the calculated molecular weight, while characteristic fragmentation includes loss of the butyl group and dioxaborolane ring opening reactions. Infrared spectroscopy would be expected to show characteristic carbonyl stretching vibrations around 1650 wavenumbers for the urea functionality, alongside boron-oxygen stretching modes typical of dioxaborolane systems.

Computational Chemistry Insights (Density Functional Theory, Molecular Dynamics)

While specific computational studies for 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are not extensively documented in the available literature, theoretical calculations can provide valuable insights into molecular properties and behavior. Density functional theory calculations would be expected to reveal the preferred conformational arrangements of the flexible butyl chain and the orientation of the dioxaborolane ring relative to the phenyl system. These computational approaches have proven valuable for understanding the electronic properties of similar boronic acid derivatives and their reactivity patterns.

Theoretical predictions suggest that the molecule adopts a relatively extended conformation to minimize steric interactions between the bulky dioxaborolane group and the urea functionality. The aromatic ring likely maintains planarity while allowing for rotation around the carbon-nitrogen bond connecting to the urea group. Electronic structure calculations would reveal the electron-donating nature of the dioxaborolane system and its influence on the overall electronic distribution within the molecule.

Molecular dynamics simulations could provide insights into the conformational flexibility and preferred molecular geometries under various conditions. Such studies would be particularly valuable for understanding the behavior of this compound in biological systems or catalytic environments where conformational changes might influence activity or selectivity. The presence of multiple rotatable bonds suggests significant conformational freedom that could be explored through computational methods to identify energetically favorable conformations and transition states for various chemical transformations.

Properties

IUPAC Name |

1-butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-6-7-12-19-15(21)20-14-10-8-13(9-11-14)18-22-16(2,3)17(4,5)23-18/h8-11H,6-7,12H2,1-5H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOWMSHFZXSAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657212 | |

| Record name | N-Butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-59-8 | |

| Record name | N-Butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Boronic Ester-Substituted Phenyl Intermediate

The key intermediate is often synthesized by borylation of a suitable aryl halide (e.g., 4-bromophenyl derivative) using bis(pinacolato)diboron under palladium catalysis:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Aryl halide borylation | Pd catalyst, bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), 80-100°C, inert atmosphere | Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate | Standard Miyaura borylation conditions; ensures introduction of pinacol boronate ester |

Urea Formation with Butylamine Derivative

The urea moiety is introduced by reacting the boronic ester-substituted aniline or amine with an appropriate butyl isocyanate or via carbamoylation:

Purification and Characterization

- Purification typically involves silica gel column chromatography using dichloromethane/methanol mixtures.

- Characterization by NMR, LCMS, and melting point determination confirms structure and purity.

- The compound is isolated as a white solid with melting point ~207-209°C.

Experimental Data Summary Table

Research Findings and Optimization Notes

- The use of pinacol boronate ester as a protecting group is critical to maintain boron functionality through the synthetic steps.

- Reaction temperatures are kept moderate (0-25°C) during urea formation to avoid hydrolysis or decomposition of the boronate ester.

- Inert atmosphere conditions prevent oxidation or moisture-induced side reactions.

- The urea formation step can be efficiently carried out by direct reaction of the amine with butyl isocyanate under anhydrous conditions.

- Alternative synthetic routes involving carbamoyl chlorides or coupling reagents have been reported but require careful control of moisture and pH.

- Purification by silica gel chromatography using low polarity solvent mixtures helps isolate the pure product without boronate ester cleavage.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Aryl halide borylation | Pd catalyst, bis(pinacolato)diboron, KOAc | 80-100°C, inert atmosphere | High yield of boronate ester intermediate |

| 2 | Urea formation | Boronate ester amine + butyl isocyanate | 0-25°C, anhydrous, inert atmosphere | Moderate to high yield; preserves boronate ester |

| 3 | Purification | Silica gel chromatography | Dichloromethane/methanol | Isolates white solid product |

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic ester can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation of the boronic ester.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of 1-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit promising anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth in vitro and in vivo.

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways related to cell survival and proliferation. For instance, studies have shown that they can interfere with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives and tested their activity against multiple cancer cell lines. The results demonstrated that specific substitutions on the urea moiety significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Materials Science

Polymer Chemistry:

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been utilized as a building block in polymer synthesis. Its ability to form stable bonds with various monomers allows for the creation of polymers with tailored properties such as increased thermal stability and mechanical strength.

Applications in Coatings:

The incorporation of this compound into coating formulations has been shown to improve adhesion and durability. For example, coatings developed using this compound exhibit enhanced resistance to environmental degradation when applied to metal surfaces .

Environmental Science

Biosensors:

The unique properties of 1-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea make it suitable for use in biosensors. Its ability to selectively bind certain biomolecules can be harnessed for the detection of pollutants or pathogens in environmental samples.

Case Study:

A research team developed a biosensor utilizing this compound to detect heavy metals in water samples. The sensor demonstrated high sensitivity and specificity for lead ions (Pb²⁺), providing a rapid method for monitoring water quality .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new biaryl compound.

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound belongs to a family of arylurea boronate esters with structural variations in the urea substituents and boronate positions. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Related Compounds

Biological Activity

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a butyl group attached to a urea moiety linked to a phenyl ring that bears a boron-containing dioxaborolane substituent. This unique configuration contributes to its biochemical interactions.

Molecular Formula: C17H28BNO4

Molecular Weight: 309.20 g/mol

CAS Number: 877399-35-4

Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : Many studies have explored the inhibition of specific kinases such as GSK-3β and IKK-β, which are implicated in various diseases including cancer and neurodegenerative disorders. The presence of the dioxaborolane moiety enhances binding affinity to these targets .

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines and nitric oxide production in cell models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

- Cell Viability and Cytotoxicity : Evaluations in cell lines such as HT-22 (hippocampal neurons) and BV-2 (microglial cells) indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability at therapeutic doses .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of 1-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea:

Case Studies

- GSK-3β Inhibition Study : A comprehensive study evaluated several derivatives of similar compounds for their GSK-3β inhibitory activity. The results indicated that modifications in the alkyl groups significantly affected the potency of inhibition. Compounds with isopropyl and cyclopropyl substituents showed enhanced activity compared to those with larger or smaller groups .

- Cytotoxicity Assessment : In vitro assays were conducted using HT-22 and BV-2 cell lines to determine the cytotoxic effects of the compound. Results indicated that while some derivatives were cytotoxic at high concentrations (>50 µM), others were non-toxic at therapeutic levels (up to 10 µM), highlighting the importance of structural modifications .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a substituted phenylboronic ester with a urea precursor. A common approach uses 1-butyl isocyanate reacting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Yield optimization requires precise stoichiometry (1:1 molar ratio of isocyanate to amine) and reflux conditions (e.g., 12–24 hours at 80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Evidence from analogous urea syntheses suggests yields range from 40–60%, with impurities often arising from incomplete amine deprotection or solvent residues .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key characterization tools include:

- NMR Spectroscopy :

- ¹H NMR : Urea NH protons appear as broad singlets near δ 9.5–10.5 ppm. The butyl chain shows characteristic peaks: δ 0.9 (CH₃), 1.3–1.5 (CH₂), and 3.2–3.4 (N-CH₂) .

- ¹³C NMR : The urea carbonyl resonates at δ 155–160 ppm, while the dioxaborolane ring carbons appear at δ 25–30 ppm .

- FT-IR : Urea C=O stretching at 1640–1680 cm⁻¹ and B-O vibrations (dioxaborolane) near 1350–1400 cm⁻¹ confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 357.2).

Advanced Research Questions

Q. What methodological approaches are recommended for investigating the compound’s stability under varying environmental conditions?

Stability studies should systematically vary:

- pH : Test aqueous/organic solutions at pH 3–10 to assess hydrolytic degradation of the urea or dioxaborolane moieties.

- Temperature : Accelerated stability testing at 40–60°C (over 1–4 weeks) can predict shelf-life, with HPLC monitoring degradation products .

- Light Exposure : UV-Vis spectroscopy tracks photodegradation, particularly for the boronate ester, which may undergo ring-opening under UV light .

Controlled experiments should use inert atmospheres (N₂/Ar) to minimize oxidation, and stability data should be contextualized within pharmaceutical or materials science frameworks (e.g., ICH guidelines) .

Q. How can researchers integrate computational modeling with experimental assays to elucidate structure-activity relationships (SAR)?

- QSAR Modeling : Use software like Schrödinger or MOE to correlate electronic/steric properties (e.g., logP, H-bond donor count) with biological activity (e.g., kinase inhibition). For example, the dioxaborolane group’s electron-withdrawing nature may enhance urea’s hydrogen-bonding capacity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., PARP1 or EGFR kinases) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

- Contradiction Resolution : If computational predictions conflict with assay data (e.g., lower-than-expected IC₅₀), re-evaluate protonation states or solvation effects using molecular dynamics (MD) simulations .

Q. How does the dioxaborolane moiety influence the compound’s applicability in Suzuki-Miyaura cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a boronic acid protecting group, enhancing stability while retaining reactivity. Key steps include:

- Deprotection : Hydrolysis under mild acidic conditions (e.g., 1M HCl in THF/H₂O) generates the boronic acid in situ.

- Coupling Conditions : Use Pd(PPh₃)₄ (2–5 mol%) as a catalyst, Na₂CO₃ as a base, and DME/H₂O (3:1) as solvent at 80°C for 12–24 hours .

Monitor reaction progress via TLC or GC-MS, and optimize ligand choice (e.g., SPhos for sterically hindered substrates).

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Systematic Parameter Variation : Test alternative solvents (DMSO vs. DMF), temperatures, or catalysts to identify overlooked variables.

- Isotopic Labeling : Use ¹⁸O-labeled urea to trace hydrolysis pathways via mass spectrometry.

- Theoretical Reassessment : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to account for solvation effects .

- Meta-Analysis : Compare findings against analogous compounds (e.g., arylurea-dioxaborolanes) to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.